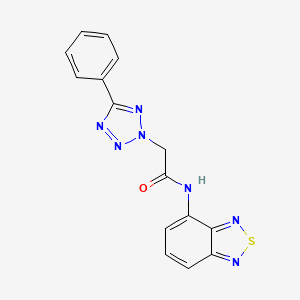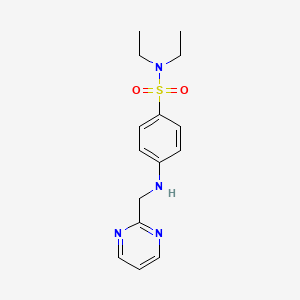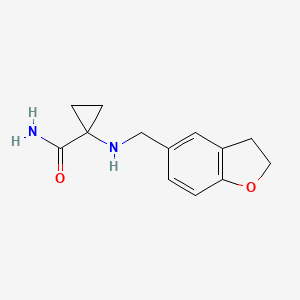
1-(2-Adamantyl)-3-(2-methylprop-2-enyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Adamantyl)-3-(2-methylprop-2-enyl)thiourea is an organic compound characterized by the presence of an adamantyl group and a thiourea moiety The adamantyl group is a bulky, rigid structure derived from adamantane, which is known for its stability and unique three-dimensional shape The thiourea group contains sulfur and nitrogen atoms, making it a versatile functional group in organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Adamantyl)-3-(2-methylprop-2-enyl)thiourea can be synthesized through the reaction of 1-(2-adamantyl)thiourea with 2-methylprop-2-enyl chloride. The reaction typically occurs in the presence of a base, such as potassium carbonate, and an appropriate solvent, such as dimethylformamide. The reaction conditions may include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Adamantyl)-3-(2-methylprop-2-enyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The adamantyl or thiourea groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used in the presence of appropriate catalysts or under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as antiviral or anticancer agents.
Industry: The compound’s stability and reactivity make it suitable for use in materials science, including the development of new polymers or coatings.
Wirkmechanismus
The mechanism by which 1-(2-Adamantyl)-3-(2-methylprop-2-enyl)thiourea exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s stability and bioavailability, while the thiourea group can participate in hydrogen bonding or other interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
1-(2-Adamantyl)thiourea: Lacks the 2-methylprop-2-enyl group, making it less bulky and potentially less reactive.
3-(2-Methylprop-2-enyl)thiourea: Lacks the adamantyl group, resulting in different stability and reactivity profiles.
Adamantyl derivatives: Compounds containing the adamantyl group but different functional groups, such as adamantylamines or adamantyl alcohols.
Uniqueness: 1-(2-Adamantyl)-3-(2-methylprop-2-enyl)thiourea is unique due to the combination of the bulky adamantyl group and the reactive thiourea moiety. This combination imparts distinct physical and chemical properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-(2-adamantyl)-3-(2-methylprop-2-enyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2S/c1-9(2)8-16-15(18)17-14-12-4-10-3-11(6-12)7-13(14)5-10/h10-14H,1,3-8H2,2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHAONLFVNHPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)NC1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-4-methyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7673059.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B7673074.png)


![3-[(2-Chlorophenyl)methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7673107.png)
![2-[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B7673117.png)
![N-(5-fluoro-2-methylphenyl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7673122.png)
![[2-(Cyclopentylcarbamoylamino)-2-oxoethyl] 3-(2,5-dimethylphenoxy)propanoate](/img/structure/B7673124.png)
![N-(3-ethoxypropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B7673132.png)

![[4-[Methyl(pyridin-2-ylmethyl)amino]oxan-4-yl]methanol](/img/structure/B7673152.png)
![N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]-2-methylfuran-3-carboxamide](/img/structure/B7673164.png)
